molecular formula C9H4BrF2N B1371713 4-Bromo-7,8-difluoroquinoline CAS No. 1189106-43-1

4-Bromo-7,8-difluoroquinoline

Cat. No. B1371713
M. Wt: 244.03 g/mol
InChI Key: XMRWACGSQHZGJV-UHFFFAOYSA-N
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Description

4-Bromo-7,8-difluoroquinoline is a chemical compound with the empirical formula C9H4BrF2N . It has a molecular weight of 244.04 .


Molecular Structure Analysis

The SMILES string for 4-Bromo-7,8-difluoroquinoline is FC (C1=NC=CC (Br)=C1C=C2)=C2F . The InChI is 1S/C9H4BrF2N/c10-6-3-4-13-9-5 (6)1-2-7 (11)8 (9)12/h1-4H .


Physical And Chemical Properties Analysis

4-Bromo-7,8-difluoroquinoline is a solid . Its computed properties include a molecular weight of 244.03, XLogP3 of 3.1, hydrogen bond acceptor count of 3, exact mass of 242.94952, monoisotopic mass of 242.94952, and topological polar surface area of 12.9 .

Scientific Research Applications

Photolabile Protecting Groups

4-Bromo-7,8-difluoroquinoline derivatives, such as 8-bromo-7-hydroxyquinoline (BHQ), have been synthesized and utilized as photolabile protecting groups for carboxylic acids. BHQ shows greater single-photon quantum efficiency than other photolabile groups and exhibits sensitivity to multiphoton-induced photolysis, making it suitable for in vivo applications. Its increased solubility and low fluorescence enhance its utility as a caging group for biological messengers (Fedoryak & Dore, 2002), (Zhu, Pavlos, Toscano & Dore, 2006).

Synthesis of Quinoline Derivatives

Research on the bromination of tetrahydroquinoline has led to the efficient synthesis of various bromoquinoline derivatives, including 6,8-dibromoquinolines. These compounds are key intermediates for synthesizing biologically active compounds like GSK2126458 (Şahin, Çakmak, Demirtaş, Ökten & Tutar, 2008).

Relay Photocatalytic Reactions

The use of bromoquinolines in photocatalytic reactions has been explored, demonstrating their potential in organic synthesis. For example, 2-bromo-3,3,3-trifluoropropene has been used in photocatalytic reactions with N-aryl amino acids to create difluoromethylidene-tetrahydroquinolines (Zeng, Li, Chen & Zhou, 2022).

Synthesis of Bromo-Iodoquinoline

The synthesis of bromo-iodoquinoline, an important intermediate for various biologically active compounds, has been achieved through a series of reactions including cyclization and substitution. These intermediates are crucial for the development of potential therapeutics (Wang, Guo, Wang, Ouyang & Wang, 2015).

Novel Reactions and Synthesis Pathways

Research on bromoquinolines has led to novel reaction mechanisms and synthetic pathways, enhancing our understanding of organic chemistry and expanding the toolbox for synthesizing complex molecules. Studies have included the investigation of the Knorr synthesis and the formation of bromonium ylides (Wlodarczyk, Simenel, Delepierre, Barale & Janin, 2011), (He, Shi, Cheng, Man & Li, 2016).

Biological Studies and Antiviral Activity

Bromoquinolines have been studied for their biological activity, including potential antiviral properties. The crystal structures and activity of brominated naphthalenedicarboximide compounds highlight the potential of bromoquinolines in developing new antiviral agents (Baughman, Chang, Utecht & Lewis, 1995).

Safety And Hazards

4-Bromo-7,8-difluoroquinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause severe skin burns, eye damage, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-bromo-7,8-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRWACGSQHZGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=CC(=C21)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670920
Record name 4-Bromo-7,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-7,8-difluoroquinoline

CAS RN

1189106-43-1
Record name 4-Bromo-7,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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